4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 4-chloro-2-methylphenol, and 3-chlorobenzaldehyde. The key steps in the synthesis may involve:
- Formation of the azetidinone ring through cyclization reactions.
- Introduction of the benzodioxole and phenoxy groups via nucleophilic substitution or coupling reactions.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of continuous flow reactors for efficient and scalable synthesis.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent for treating diseases.
Industry: Applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound may influence gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one include other azetidinones with different substituents. Examples may include:
- 4-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-(3-chlorophenyl)azetidin-2-one
- 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-fluorophenyl)azetidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C23H17Cl2NO4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C23H17Cl2NO4/c1-13-9-16(25)6-8-18(13)30-22-21(14-5-7-19-20(10-14)29-12-28-19)26(23(22)27)17-4-2-3-15(24)11-17/h2-11,21-22H,12H2,1H3 |
InChI Key |
JLVOTLFWEAVBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.